Phosphonoacetamide

CAS No.: 22363-89-9

Cat. No.: VC1666247

Molecular Formula: C2H6NO4P

Molecular Weight: 139.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22363-89-9 |

|---|---|

| Molecular Formula | C2H6NO4P |

| Molecular Weight | 139.05 g/mol |

| IUPAC Name | (2-amino-2-oxoethyl)phosphonic acid |

| Standard InChI | InChI=1S/C2H6NO4P/c3-2(4)1-8(5,6)7/h1H2,(H2,3,4)(H2,5,6,7) |

| Standard InChI Key | AKVIWWJLBFWFLM-UHFFFAOYSA-N |

| SMILES | C(C(=O)N)P(=O)(O)O |

| Canonical SMILES | C(C(=O)N)P(=O)(O)O |

Introduction

Chemical Properties and Structure

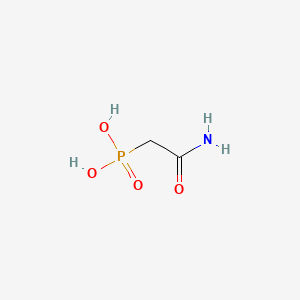

Phosphonoacetamide (CAS No.: 22363-89-9) is characterized by its molecular formula C₂H₆NO₄P and has a molecular weight of 139.05 g/mol . The IUPAC name for this compound is (2-amino-2-oxoethyl)phosphonic acid. Its chemical structure features a phosphonic acid moiety linked to an acetamide group, which confers unique chemical characteristics to the molecule.

The structural representation of phosphonoacetamide can be described using various chemical descriptors:

| Type | Descriptor |

|---|---|

| SMILES | C(C(=O)N)P(=O)(O)O |

| InChI | InChI=1S/C2H6NO4P/c3-2(4)1-8(5,6)7/h1H2,(H2,3,4)(H2,5,6,7) |

| InChIKey | AKVIWWJLBFWFLM-UHFFFAOYSA-N |

The phosphonate group in phosphonoacetamide can mimic phosphate groups in biological systems, which explains its potential in enzyme inhibition studies and drug development . The amide functionality contributes to its ability to form hydrogen bonds and interact with various biological targets.

Synthesis Methods

Several methods have been developed for the synthesis of phosphonoacetamide and its derivatives, with the Michaelis-Arbuzov reaction being the most common approach.

Michaelis-Arbuzov Reaction

The traditional Michaelis-Arbuzov reaction involves the reaction of haloacetamides with trialkyl phosphites. This approach has been widely used to synthesize various phosphonoacetamide derivatives . The general reaction scheme involves:

-

Reaction of a haloacetamide (typically chloro- or bromoacetamide) with triethyl phosphite

-

Formation of a phosphonium intermediate

-

Subsequent nucleophilic attack to yield the phosphonoacetamide product

Under conventional heating conditions, this reaction typically requires several hours to complete and often yields moderate products .

Microwave-Enhanced Synthesis

Recent advances have focused on improving the efficiency of phosphonoacetamide synthesis through microwave-enhanced techniques. Gruber et al. developed an efficient microwave protocol for the Michaelis-Arbuzov synthesis of secondary and tertiary N-aryl (and alkyl) (diethylphosphono)acetamides .

This method offers several advantages:

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Several hours (10h) | Minutes (1-2 min) |

| Yield | Moderate (59%) | High (80-98%) |

| Product Purity | Variable | Improved |

The microwave-enhanced synthesis involves the reaction of bromoacetamides with triethyl phosphite in the presence of catalytic amounts of sodium iodide. The reaction conditions typically include:

-

Power: 210-280 Watts

-

Reaction time: 1-2 minutes

-

Catalyst: Sodium iodide (catalytic amount)

The improved efficiency is particularly notable with bromoacetamides as substrates. Chloroacetamides show comparatively less reactivity, requiring a high excess of the reagent to achieve satisfactory yields .

Alternative Synthesis Routes

Additional synthesis methods include:

-

Synthesis from lactam through the Arbuzov reaction, particularly useful for preparing phosphonoacetamide derivatives used in anticancer research

-

Hydrolysis of phosphonoacetate esters followed by amidation reactions

-

BOP-activated amidation of 2-(diethoxyphosphoryl)acetic acid with various amino acids to yield chiral phosphonoacetamides

Biological Activities

Phosphonoacetamide and its derivatives exhibit significant biological activities, making them promising candidates for various medical applications.

Enzyme Inhibition

Phosphonoacetamide has been studied for its ability to inhibit enzymes that utilize phosphate substrates. The compound's structural similarity to phosphate allows it to interfere with biological pathways involving phosphorylation and dephosphorylation processes .

Crystal structure studies have revealed that phosphonoacetamide can bind to aspartate carbamoyltransferase, providing valuable insights into the enzyme's catalytic mechanism. In conjunction with malonate and nucleotides like CTP or ATP, phosphonoacetamide has been used to study allosteric regulation in this enzyme system .

Toxicity Studies

Research has demonstrated the toxic effects of phosphonoacetamide derivatives on microorganisms such as Paramecium sp. . Chiral phosphonoacetamides synthesized via BOP-activated amidation showed significant growth inhibition on these unicellular organisms.

The study conducted by Guezane Lakoud et al. revealed that:

-

Different concentrations of phosphonoacetamide resulted in inhibition of cell growth in Paramecium sp.

-

The toxicity was manifested through reduction in growth at various concentrations

-

The compounds displayed significant activity compared to commercial compounds like Chlorpyrifos Ethyl

These findings suggest potential applications of phosphonoacetamide derivatives as antimicrobial or antiparasitic agents.

Applications

Medicinal Chemistry

Phosphonoacetamide and its derivatives have significant potential in medicinal chemistry:

-

Anticancer Research: Compounds derived from phosphonoacetamide have been investigated for their anticancer properties. For example, phosphonoacetamide is used in the synthesis of piperlongumine analogues, which have shown potent anticancer activity against colorectal and ovarian carcinoma cell lines .

-

Enzyme Inhibitors: The ability of phosphonoacetamide to mimic phosphate groups makes it valuable for designing enzyme inhibitors. Some selectively substituted phosphonoacetamides act as potent inhibitors of carbamylphosphatase, an enzyme involved in pyrimidine biosynthesis, showing strong antiproliferative and antitumor activities .

-

Peptidomimetics: Phosphonoacetamides can be used as peptidomimetics, compounds that mimic the structure and function of peptides but offer improved pharmacological properties .

Synthetic Chemistry

In organic synthesis, phosphonoacetamides represent valuable starting materials for preparing various compounds:

-

Horner-Wadsworth-Emmons Reaction: Phosphonoacetamides are key reagents in the Horner-Wadsworth-Emmons reaction, which is used to synthesize α,β-unsaturated amides. These compounds are versatile synthons in organic chemistry .

-

Synthesis of Natural Product Analogues: Phosphonoacetamide reagents have been employed in the synthesis of piperlongumine analogues through the Horner-Wadsworth-Emmons coupling approach. These analogues have shown promising anticancer activity .

Structural Biology

Phosphonoacetamide has proven valuable in structural biology studies, particularly for understanding enzyme mechanisms and allosteric regulation:

-

Crystal Structure Studies: The compound has been used in the crystallization of aspartate carbamoyltransferase complexes, helping elucidate the structural basis of allosteric regulation by ATP and CTP .

-

Mechanism Investigation: As a phosphate analogue, phosphonoacetamide helps researchers understand enzymatic mechanisms involving phosphate transfer or recognition.

Structure-Activity Relationships

Understanding the structure-activity relationships of phosphonoacetamide derivatives is crucial for developing compounds with enhanced biological properties.

Key Structural Features

Several structural modifications of phosphonoacetamide have been explored:

-

N-Substitution: Various N-aryl and N-alkyl substituents have been introduced to modify the amide portion, affecting both the physical properties and biological activities of the resulting compounds .

-

Phosphonate Modification: Alterations to the phosphonate group, such as esterification or replacement with related functional groups, can significantly influence the compound's reactivity and biological profile.

-

Chiral Derivatives: The introduction of chirality, particularly through incorporation of amino acid residues, has led to compounds with unique biological activities .

Biological Impact of Structural Modifications

Research has demonstrated that structural modifications can significantly impact the biological activities of phosphonoacetamide derivatives:

| Modification | Observed Effect |

|---|---|

| N-aryl substitution | Enhanced enzyme inhibition |

| Incorporation of amino acids | Improved selectivity toward specific biological targets |

| Phosphonate esterification | Modified cell penetration and bioavailability |

Analytical Methods

Various analytical techniques have been employed to characterize phosphonoacetamide and its derivatives:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are commonly used to confirm the structure of phosphonoacetamide compounds .

-

Mass Spectrometry: Useful for determining the molecular weight and fragmentation pattern of phosphonoacetamide derivatives.

-

X-ray Crystallography: Provides detailed structural information about phosphonoacetamide when bound to proteins or enzymes .

-

Infrared Spectroscopy: Helps identify the characteristic phosphonate and amide functional groups.

Future Research Directions

The unique properties of phosphonoacetamide continue to inspire research in several directions:

-

Development of Novel Synthetic Methods: Further refinement of microwave-enhanced synthesis and exploration of other green chemistry approaches for more efficient and environmentally friendly production of phosphonoacetamide derivatives.

-

Medicinal Applications: Continued investigation of phosphonoacetamide derivatives as potential anticancer, antiparasitic, and antimicrobial agents.

-

Enzyme Inhibition Studies: Deeper exploration of the ability of phosphonoacetamide to inhibit specific enzymes, potentially leading to new therapeutic approaches for various diseases.

-

Structure-Based Drug Design: Utilization of the structural insights gained from phosphonoacetamide-protein complexes to design more potent and selective enzyme inhibitors.

-

Combination with Other Functional Groups: Integration of phosphonoacetamide moieties with other bioactive functional groups to create multifunctional therapeutic agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume